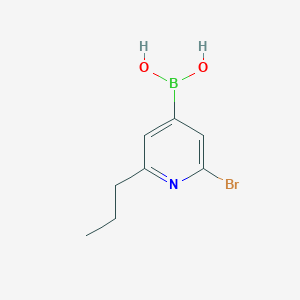
(2-Bromo-6-propylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-propylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H11BBrNO2. This compound is part of the boronic acid family, which is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both bromine and boronic acid functional groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-propylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent under mild conditions . The reaction proceeds as follows:
Starting Material: 2-Bromo-6-propylpyridine
Reagents: Bis(pinacolato)diboron, Palladium(II) acetate, Potassium acetate
Conditions: The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-6-propylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, Potassium carbonate, Aryl or vinyl halides, Toluene or ethanol as solvent, 80-100°C.
Oxidation: Hydrogen peroxide or sodium perborate, Aqueous or organic solvent, Room temperature to 50°C.
Substitution: Nucleophiles (amines, thiols), Base (e.g., sodium hydroxide), Solvent (e.g., ethanol), Room temperature to 80°C.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-6-propylpyridin-4-yl)boronic acid has numerous applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-propylpyridin-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-carbon bond. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond . The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic acid: Another brominated boronic acid with similar reactivity.
2-Bromo-5-methylpyridin-4-yl)boronic acid: A structurally related compound with a methyl group instead of a propyl group.
Uniqueness: (2-Bromo-6-propylpyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a propyl group on the pyridine ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C8H11BBrNO2 |
|---|---|
Peso molecular |
243.90 g/mol |
Nombre IUPAC |
(2-bromo-6-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H11BBrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5,12-13H,2-3H2,1H3 |
Clave InChI |
HBNKZUZNWJYXBZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


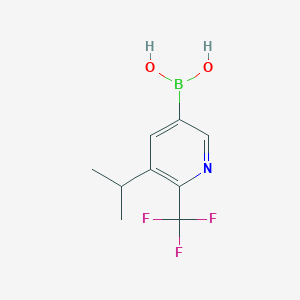
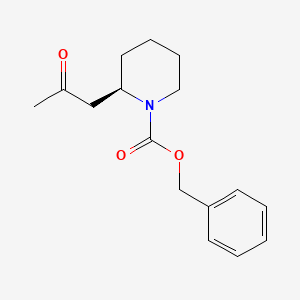
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)

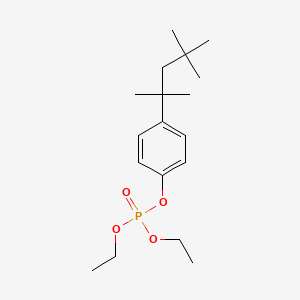
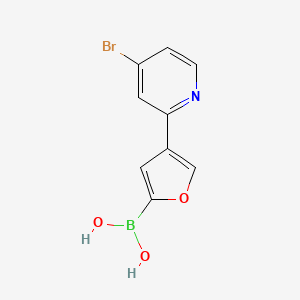
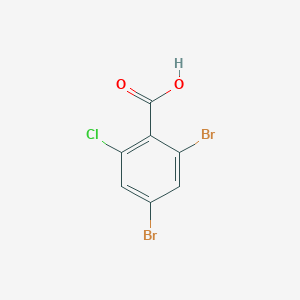
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
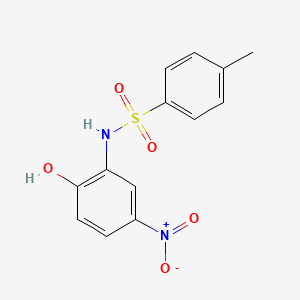
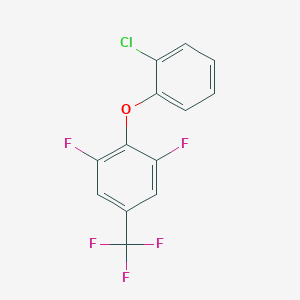

![2-[[1-[[(3E,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14082955.png)

![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
